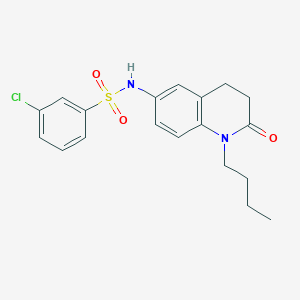

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide

Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide is a synthetic compound featuring a tetrahydroquinolinone core substituted with a butyl group at the N1 position and a 3-chlorobenzenesulfonamide moiety at the C6 position. The tetrahydroquinolinone scaffold is known for its versatility in medicinal chemistry, often serving as a pharmacophore in enzyme inhibitors due to its planar aromatic system and hydrogen-bonding capabilities.

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-chlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O3S/c1-2-3-11-22-18-9-8-16(12-14(18)7-10-19(22)23)21-26(24,25)17-6-4-5-15(20)13-17/h4-6,8-9,12-13,21H,2-3,7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGKKRLUXUGMAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide typically involves the following steps:

Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

Introduction of the Butyl Group: The butyl group is introduced via alkylation, where the tetrahydroquinoline is treated with a butyl halide in the presence of a base.

Oxidation: The resulting compound undergoes oxidation to form the 2-oxo derivative.

Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the 3-chlorobenzenesulfonyl chloride with the amine group of the tetrahydroquinoline derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Key Observations:

- Functional Groups : The target compound’s sulfonamide group distinguishes it from carboxamide (QOD, ICD) and carboximidamide (compounds 26, 27) derivatives. Sulfonamides are stronger hydrogen-bond acceptors, which may enhance target binding compared to carboxamides .

- In contrast, dimethylaminoethyl or diethylaminoethyl groups in compounds 26 and 27 introduce polarity, favoring aqueous solubility but possibly reducing blood-brain barrier penetration .

- Synthesis Efficiency: Yields for analogues like compound 26 (56%) and 27 (43.7%) suggest that steric bulk (e.g., diethylaminoethyl) may complicate synthesis, whereas the target compound’s butyl group could offer a balance between synthetic feasibility and lipophilicity.

Pharmacokinetic and Toxicity Considerations

- Lipophilicity : The butyl chain in the target compound may increase CYP450-mediated metabolism risk, whereas polar groups in compounds 26/27 could reduce hepatic clearance.

- Toxicity : Sulfonamides are associated with hypersensitivity reactions in some patients, whereas carboximidamides (compounds 26/27) may pose different toxicity profiles due to their sulfur-containing moieties .

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁ClN₂O₃S |

| Molecular Weight | 392.9 g/mol |

| CAS Number | 946326-03-0 |

| SMILES Notation | CCCC(N1C(=O)CCc2cc(NS(=O)(=O)c3cccc(Cl)c3)ccc21) |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Studies suggest that it may act as an enzyme inhibitor or modulate receptor activity, leading to various pharmacological effects. The sulfonamide group is particularly known for its role in antimicrobial activity and inhibition of carbonic anhydrase enzymes.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound's structure allows it to inhibit bacterial growth by interfering with folic acid synthesis. A study demonstrated that similar compounds showed IC50 values in the micromolar range against various bacterial strains, suggesting potential effectiveness in treating infections.

Antitumor Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function. For instance, a derivative with a similar framework exhibited IC50 values ranging from 5 to 15 µM against breast cancer cell lines.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and modulate pathways associated with inflammation. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

- Antimicrobial Studies : A series of sulfonamide derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing potent antimicrobial effects with minimal inhibitory concentrations (MICs) below 50 µg/mL for several compounds.

- Antitumor Activity : A study published in Cancer Letters reported that a related tetrahydroquinoline derivative showed significant tumor growth inhibition in xenograft models, with a reduction in tumor volume by over 60% compared to controls.

- Inflammatory Response : Research published in Journal of Medicinal Chemistry indicated that compounds with similar structures could reduce inflammation markers by up to 70% in vitro.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.